molecular formula C10H5Cl2NO2 B1194813 N-(3,5-Dichlorophenyl)maleimide CAS No. 24096-52-4

N-(3,5-Dichlorophenyl)maleimide

Cat. No. B1194813
CAS RN: 24096-52-4
M. Wt: 242.05 g/mol
InChI Key: OSSFTHGZMNLASE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,5-Dichlorophenyl)maleimide and related compounds involves the reaction of maleic anhydride with dichloroaniline derivatives. For example, N-(2,3-dichlorophenyl)maleimide and its variants were synthesized by reacting maleic anhydride with 2,3-, 2,4-, or 2,6-dichloroaniline, indicating a versatile approach to synthesizing dichlorophenyl maleimides (Konsulov et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques, including FTIR, 1H NMR, and elemental analysis. These studies provide insight into the compound's chemical environment and structural features essential for its reactivity and properties (Găină et al., 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including copolymerization with other monomers such as methyl methacrylate. This reactivity is explored to synthesize polymers with desirable thermal and physical properties. The copolymerization behavior and reactivity ratios of dichlorophenyl maleimides with methyl methacrylate have been investigated, revealing the influence of the dichlorophenyl groups on polymerization kinetics and polymer properties (Konsulov et al., 2009).

Scientific Research Applications

  • Antifungal Activities : N-(3,5-Dichlorophenyl)maleimide exhibits significant antifungal properties. For instance, Chen et al. (2015) synthesized a series of maleimides, including N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide, demonstrating potent antifungal activities against the pathogen Sclerotinia sclerotiorum (Chen et al., 2015).

  • Copolymerization and Polymer Synthesis : this compound has been used in the synthesis of copolymers. Konsulov et al. (2009) studied the copolymerization of N-(dichlorophenyl) maleimides with methyl methacrylate, demonstrating its utility in creating novel polymers (Konsulov et al., 2009).

  • Bioconjugation : Maleimides, including this compound, are key in bioconjugation, particularly for modifying proteins. Renault et al. (2018) discussed the diverse applications of maleimides in bioconjugation, emphasizing their selectivity and kinetic properties (Renault et al., 2018).

  • Antimicrobial Activities : Maleimides, like this compound, also exhibit antimicrobial properties. Watanabe et al. (2014) prepared N–(dialkylphenyl)maleimides and demonstrated their effectiveness against fungi, yeasts, and bacteria (Watanabe et al., 2014).

Future Directions

Current work involves the [2 + 2] and [2 + 4] cycloadditions of several maleimides with graphene on silicon carbide surfaces or with graphene flakes supported on silicon dioxide . This suggests potential future directions for the use of N-(3,5-Dichlorophenyl)maleimide in the field of materials science.

properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFTHGZMNLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178820
Record name N-(3,5-Dichlorophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24096-52-4
Record name N-(3,5-Dichlorophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichlorophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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